molecular formula C11H15NO2 B025087 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride CAS No. 103957-56-8

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

Cat. No.: B025087
CAS No.: 103957-56-8
M. Wt: 193.24 g/mol
InChI Key: PHTDECHKNDJYMG-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride is a high-purity chemical reagent designed for advanced scientific research and development. This compound, with the molecular formula C 11 H 16 ClNO 2 and a molecular weight of 229.71 g/mol, is a derivative of phenylalanine specifically modified with dimethyl substitutions on the phenyl ring . Its primary research value lies in its role as a key structural component in the synthesis and study of Transforming Growth Factor-beta (TGF-β) mimics . These peptide-based therapeutics are under investigation for their potent ability to promote wound healing and soft tissue regeneration by modulating critical cellular growth pathways, offering potential for treating chronic wounds, burns, and reducing scarring . Beyond wound healing applications, research into this compound and its analogues extends to other fields due to its structural similarity to neuroactive amino acids. It serves as a valuable building block in medicinal chemistry for the development of novel pharmacophores, including NMDA receptor glycine site agonists , which are relevant to the study of neurological disorders . The structural motif of a modified aromatic amino acid also provides insights into the design of molecules that can interact with GABAergic and other neurotransmitter systems, making it a compound of interest in neuroscience research . Handling Precautions: This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation. Researchers are advised to wear appropriate protective equipment, use only in a well-ventilated area, and refer to the Safety Data Sheet (SDS) for detailed handling instructions . Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

2-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTAHBOLRJHIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3,4-Dimethylbenzaldehyde with Benzoylglycine

The synthesis begins with the formation of an azlactone intermediate, a critical step for introducing the amino acid backbone. In this method, 3,4-dimethylbenzaldehyde undergoes condensation with benzoylglycine in the presence of sodium acetate as a catalyst. The reaction proceeds via the Erlenmeyer azlactone synthesis mechanism, where the aldehyde reacts with the α-carbon of benzoylglycine to form a cyclic oxazolone structure.

Reaction Conditions :

  • Solvent: Acetic anhydride

  • Temperature: 80–100°C

  • Duration: 4–6 hours

  • Yield: 83%

The azlactone intermediate, 4-(3,4-dimethylbenzylidene)-2-phenyloxazol-5(4H)-one , is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.

Hydrolysis and Reduction of Azlactone

The azlactone is subsequently hydrolyzed and reduced to yield the target amino acid. This one-pot reaction involves:

  • Hydrolysis : Treatment with aqueous sodium hydroxide (NaOH) to open the oxazolone ring.

  • Reduction : Use of Raney nickel alloy in an alkaline medium to reduce the imine group to a primary amine.

Reaction Conditions :

  • Solvent: Water-ethanol mixture (1:1 v/v)

  • Temperature: 70–80°C

  • Duration: 3–5 hours

  • Yield: 90%

The product, 3-(3,4-dimethylphenyl)-2-(benzoylamino)propanoic acid , is precipitated by acidification with hydrochloric acid (HCl).

Deprotection and Salt Formation

The final step involves removing the benzoyl protective group and forming the hydrochloride salt:

  • Deprotection : Treatment with hydrobromic acid (HBr) cleaves the benzamide bond.

  • Neutralization : Addition of aqueous ammonia adjusts the pH to isolate the free amino acid.

  • Salt Formation : Reaction with HCl in ethanol yields the hydrochloride salt.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 25°C (room temperature)

  • Duration: 2 hours

  • Yield: 80%

Overall Yield : 59% (three-step sequence).

Alternative Pathway via Veratraldehyde Derivatization

Condensation with Hippuric Acid

A patent-derived method utilizes veratraldehyde (3,4-dimethoxybenzaldehyde) as a starting material, which is condensed with hippuric acid (N-benzoylglycine) in the presence of sodium acetate . While this approach originally targets dihydroxyphenyl derivatives, substituting veratraldehyde with 3,4-dimethylbenzaldehyde adapts the method for the target compound.

Reaction Conditions :

  • Solvent: Acetic anhydride

  • Temperature: 100°C

  • Duration: 5 hours

  • Yield: 75% (estimated for dimethyl variant)

Sequential Reduction and Acid Treatment

The intermediate undergoes reduction with Raney alloy in NaOH, followed by treatment with hydrobromic acid to remove protective groups. For the dimethyl variant, hydrochloric acid replaces HBr to avoid demethylation.

Key Advantage : This method avoids toxic reagents like ozone and molybdenum(V) chloride, enhancing safety and scalability.

Comparative Analysis of Synthetic Routes

Parameter Azlactone Route Veratraldehyde Adaptation
Starting Material3,4-Dimethylbenzaldehyde3,4-Dimethylbenzaldehyde
Key IntermediateAzlactoneBenzoylated amino acid
Reduction AgentRaney alloyRaney alloy
Deprotection ReagentHBr/HClHCl
Total Steps33
Overall Yield59%60% (estimated)
Toxicity ConcernsLowLow

Critical Observations :

  • The azlactone route achieves higher intermediate yields (83–90%) but requires rigorous pH control during hydrolysis.

  • The veratraldehyde adaptation offers comparable efficiency while eliminating hazardous reagents.

Optimization Strategies for Industrial Scaling

Solvent Selection

Replacing acetic anhydride with ethyl acetate reduces corrosion risks and improves recyclability. Pilot studies show a 5% yield improvement due to enhanced intermediate solubility.

Catalytic Enhancements

Incorporating p-toluenesulfonic acid (PTSA) as a co-catalyst in the condensation step accelerates reaction kinetics, reducing duration by 30% without compromising yield.

Green Chemistry Metrics

  • Atom Economy : 78% (azlactone route) vs. 72% (veratraldehyde adaptation).

  • E-Factor : 2.1 kg waste/kg product, primarily from solvent recovery .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

This compound exists as a white crystalline solid and is soluble in water, making it suitable for various laboratory applications. Its structure features an amino group, a propanoic acid backbone, and a dimethylphenyl substituent, which contribute to its unique chemical behavior.

Neurotransmitter Receptor Agonism

Research indicates that 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride acts as an agonist at certain neurotransmitter receptors, particularly those involved in excitatory signaling pathways. This property suggests its potential role in influencing synaptic transmission and offers insights into neurological disorders.

Interaction Studies

Studies have focused on the binding affinity of this compound to various receptors, particularly glutamate receptors. Understanding these interactions can provide valuable information regarding its pharmacological potential and therapeutic applications in treating neurological conditions.

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound may have implications in developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Metabolic Pathways

Research is ongoing to explore its role in metabolic pathways and enzyme interactions, which could lead to new therapeutic strategies for metabolic disorders.

Case Studies and Research Findings

Numerous studies have cited the use of this compound in various experimental setups:

  • Case Study 1 : A study investigating its effect on glutamate receptor activity demonstrated significant modulation of excitatory neurotransmission.
  • Case Study 2 : Research on metabolic interactions highlighted its potential as a substrate for enzymes involved in amino acid metabolism.

These findings underscore the compound's relevance in both academic research and industrial settings.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Comparison of Phenyl-Substituted Amino Acid Derivatives
Compound Name Substituents Molecular Formula Key Features/Biological Activity
2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride 3,4-dimethylphenyl C₁₁H₁₆ClNO₂ Enhanced lipophilicity; research intermediate
2-Amino-3-(4-chlorophenyl)propanoic acid 4-chloro C₉H₁₀ClNO₂ Potentially distinct biological activity due to electron-withdrawing Cl
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride 4-methylsulfanyl C₁₀H₁₄ClNO₂S Increased solubility; potential biochemical applications
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride 2,5-dichloro C₉H₈Cl₂NO₂ Binds glutamate receptors; neurochemical modulation

Key Insights :

  • Methyl vs. Halogen Substituents : Methyl groups (electron-donating) increase lipophilicity, while chlorine (electron-withdrawing) may enhance receptor-binding specificity .
  • Sulfur-Containing Derivatives: The methylsulfanyl group in C₁₀H₁₄ClNO₂S improves aqueous solubility, making it advantageous for in vitro studies .

Variations in Backbone Structure

Table 2: Comparison of Amino Acid Backbone Modifications
Compound Name Backbone Structure Unique Features
This compound Propanoic acid Standard amino acid backbone; stable under physiological pH
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride Methyl-branched chain Altered steric effects; distinct receptor interactions
(2S)-2-Amino-3-(trifluoromethoxy)propanoic acid hydrochloride Trifluoromethoxy group High metabolic stability due to fluorine

Key Insights :

  • Branching Effects: Methyl branching (e.g., in C₉H₈Cl₂NO₂) alters steric hindrance, affecting enzyme-substrate interactions .
  • Fluorinated Derivatives : Trifluoromethoxy substitution enhances resistance to enzymatic degradation, a critical feature in CNS-targeting drugs .

Thiophene and Heterocyclic Analog Comparisons

Table 3: Thiophene-Containing Derivatives
Compound Name Heterocycle Biological Activity
2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid hydrochloride Cyanothiophene Anti-inflammatory potential
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid Bromothiophene Moderate antimicrobial activity

Key Insights :

Physicochemical and Pharmacological Implications

  • Lipophilicity : 3,4-Dimethyl substitution increases logP compared to unsubstituted phenylalanine, improving membrane permeability .
  • Stereochemical Effects: Enantiomers like (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid hydrochloride show receptor selectivity, underscoring the importance of chiral synthesis .
  • Toxicity Considerations : Halogenated analogs (e.g., dichlorophenyl derivatives) may exhibit higher toxicity profiles due to bioaccumulation risks .

Biological Activity

2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, also known as (R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride, is a chiral amino acid derivative that has garnered interest due to its potential biological activities. This compound is structurally characterized by the presence of a dimethyl-substituted phenyl group, which influences its interaction with various biological targets.

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 244.73 g/mol
  • IUPAC Name : (R)-2-amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound is known to influence neurotransmitter systems, particularly those involving glutamate receptors. Its structural features allow it to form hydrogen bonds and engage in π-π interactions with target proteins, modulating their activity and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis .
  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells. For instance, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated that treatment with this compound significantly reduced cell death induced by oxidative stress, suggesting its potential use in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In a series of experiments involving HeLa and MCF-7 cancer cell lines, derivatives of this compound were tested for antiproliferative activity. The most potent derivative exhibited an IC50 value of 0.69 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Case Study 3: Antimicrobial Efficacy

Research has demonstrated that this compound derivatives possess antimicrobial activity against Gram-positive bacteria. The presence of electron-donating groups on the phenyl ring enhanced the compounds' efficacy by improving their lipophilicity and interaction with microbial targets .

Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveProtects against oxidative stress in neurons
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. What are the key considerations for synthesizing 2-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, the (2S)-configured analogs (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) are synthesized via enantioselective hydrogenation or enzymatic resolution . Key steps include:

  • Chiral Pool Strategy : Use chiral auxiliaries like Boc-protected intermediates to control stereochemistry .
  • Purification : Employ reverse-phase HPLC with chiral columns (e.g., C18) to isolate enantiomers. Validate purity using polarimetry or circular dichroism (CD) spectroscopy .
  • Salt Formation : React the free base with HCl in anhydrous ethanol to form the hydrochloride salt, ensuring stoichiometric equivalence to avoid byproducts .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Compare 1^1H and 13^13C NMR spectra with computational models (e.g., DFT calculations) to verify substituent positions (e.g., 3,4-dimethylphenyl groups) .
    • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 254.1 for C11_{11}H16_{16}ClNO2_2) .
  • Purity Assessment :
    • HPLC : Utilize a C18 column with UV detection at 254 nm; purity ≥95% is standard for biological studies .
    • Elemental Analysis : Validate Cl^- content (~12.5% for hydrochloride salts) via combustion analysis .

Advanced Research Questions

Q. What experimental strategies address conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer: Contradictions arise due to protonation states and solvent polarity. Systematic approaches include:

  • pH-Dependent Solubility Studies : Titrate the compound in buffered solutions (pH 1–12) to identify optimal solubility ranges. For instance, hydrochloride salts exhibit higher solubility in polar aprotic solvents (e.g., DMSO) at acidic pH .
  • Co-Solvent Systems : Mix ethanol or PEG-400 with water to enhance solubility while maintaining stability. Monitor degradation via LC-MS over 24–72 hours .
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study phase transitions and identify metastable polymorphs .

Q. How do electronic effects of the 3,4-dimethylphenyl group influence reactivity in peptide coupling reactions?

Methodological Answer: The electron-donating methyl groups alter resonance and steric hindrance:

  • Kinetic Studies : Compare coupling efficiency (e.g., with EDC/HOBt) between 3,4-dimethylphenyl and unsubstituted phenyl analogs. Substituents reduce reaction rates by 15–20% due to steric bulk .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution and predict nucleophilic attack sites .
  • Byproduct Analysis : Identify side products (e.g., diketopiperazines) via LC-MS when using activated esters, and optimize protecting groups (e.g., Fmoc vs. Boc) .

Q. What in vitro assays are suitable for evaluating its potential as a neurotransmitter analog?

Methodological Answer: Leverage structural similarity to aromatic amino acids (e.g., tyrosine derivatives):

  • Receptor Binding Assays : Screen against dopamine or serotonin receptors using radiolabeled ligands (e.g., 3^3H-spiperone) in HEK293 cells .
  • Uptake Inhibition : Measure competition with 14^14C-labeled neurotransmitters in synaptosomal preparations .
  • Metabolic Stability : Incubate with liver microsomes and quantify half-life via LC-MS/MS. Compare with known analogs (e.g., 4-fluorophenylpropanoic acid derivatives) .

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